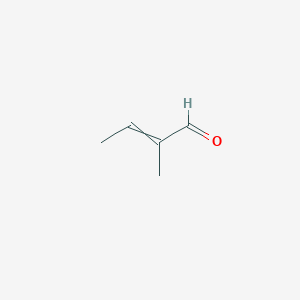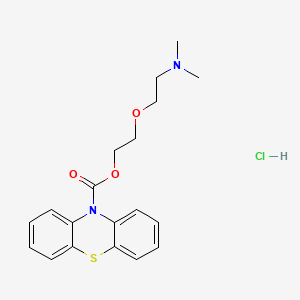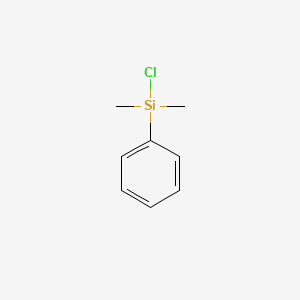![molecular formula C30H52N10O7 B1200592 (2S)-N-{5-[3-({4-[(2S)-2-amino-5-carbamimidamidopentanamido]butyl}amino)propanamido]pentyl}-2-[2-(2,4-dihydroxyphenyl)acetamido]succinamide CAS No. 107288-22-2](/img/structure/B1200592.png)
(2S)-N-{5-[3-({4-[(2S)-2-amino-5-carbamimidamidopentanamido]butyl}amino)propanamido]pentyl}-2-[2-(2,4-dihydroxyphenyl)acetamido]succinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-N-{5-[3-({4-[(2S)-2-amino-5-carbamimidamidopentanamido]butyl}amino)propanamido]pentyl}-2-[2-(2,4-dihydroxyphenyl)acetamido]succinamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, amines, and phenolic hydroxyls, which contribute to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-{5-[3-({4-[(2S)-2-amino-5-carbamimidamidopentanamido]butyl}amino)propanamido]pentyl}-2-[2-(2,4-dihydroxyphenyl)acetamido]succinamide typically involves multi-step organic synthesis. The process begins with the preparation of the core succinamide structure, followed by the sequential addition of various side chains and functional groups.
Core Structure Formation: The succinamide core can be synthesized through the reaction of succinic anhydride with an appropriate amine under mild conditions.
Side Chain Addition: The addition of the 2,4-dihydroxyphenylacetamido group can be achieved through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Assembly: The final assembly involves the coupling of the pentyl and butyl side chains, which can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl groups can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted amides and amines
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with proteins and enzymes. The presence of amino and amide groups suggests it could act as a ligand or inhibitor in biochemical assays.
Medicine
In medicine, the compound’s structure hints at potential applications in drug development. Its ability to interact with biological macromolecules could make it a candidate for therapeutic agents targeting specific pathways or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism by which (2S)-N-{5-[3-({4-[(2S)-2-amino-5-carbamimidamidopentanamido]butyl}amino)propanamido]pentyl}-2-[2-(2,4-dihydroxyphenyl)acetamido]succinamide exerts its effects would depend on its specific interactions with molecular targets. The compound’s amide and amino groups could form hydrogen bonds with proteins, potentially inhibiting enzyme activity or altering protein conformation. The phenolic hydroxyl groups might participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-5-carbamimidamidopentanamide: Shares the carbamimidamidopentanamide moiety.
2,4-dihydroxyphenylacetamide: Contains the 2,4-dihydroxyphenylacetamido group.
Succinamic acid derivatives: Similar core structure with variations in side chains.
Uniqueness
What sets (2S)-N-{5-[3-({4-[(2S)-2-amino-5-carbamimidamidopentanamido]butyl}amino)propanamido]pentyl}-2-[2-(2,4-dihydroxyphenyl)acetamido]succinamide apart is its combination of multiple functional groups within a single molecule. This unique structure allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
107288-22-2 |
|---|---|
Molecular Formula |
C30H52N10O7 |
Molecular Weight |
664.8 g/mol |
IUPAC Name |
(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |
InChI |
InChI=1S/C30H52N10O7/c31-22(7-6-15-39-30(33)34)28(46)37-14-5-4-11-35-16-10-26(44)36-12-2-1-3-13-38-29(47)23(19-25(32)43)40-27(45)17-20-8-9-21(41)18-24(20)42/h8-9,18,22-23,35,41-42H,1-7,10-17,19,31H2,(H2,32,43)(H,36,44)(H,37,46)(H,38,47)(H,40,45)(H4,33,34,39)/t22-,23-/m0/s1 |
InChI Key |
FWMLZLXWSGWYGY-GOTSBHOMSA-N |
SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNC(=O)C(CCCN=C(N)N)N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNC(=O)C(CCCN=C(N)N)N |
Synonyms |
NSTX-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




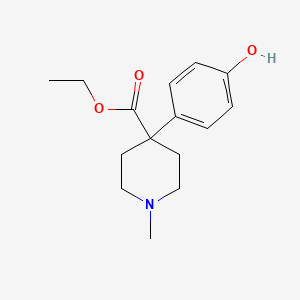
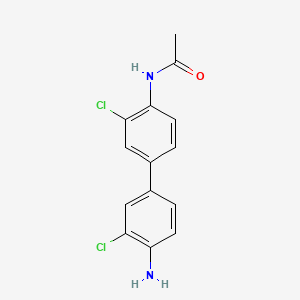
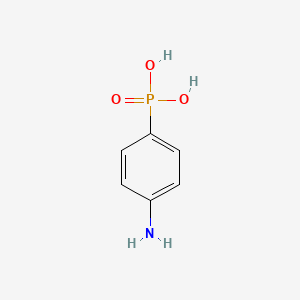
![3-(d-Ribofuranosyl)-3,4-dihydro-9h-imidazo[1,2-a]purin-9-one](/img/structure/B1200519.png)
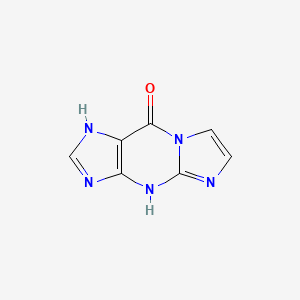
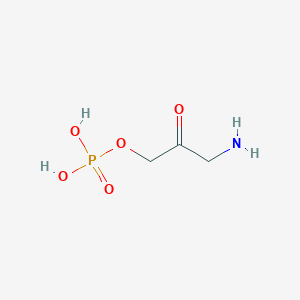
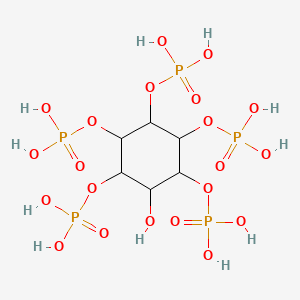
![3,5-Dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid](/img/structure/B1200527.png)
![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole](/img/structure/B1200528.png)
